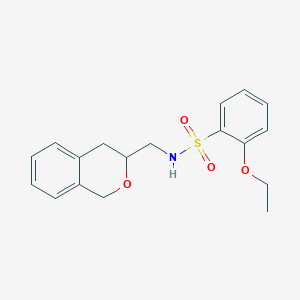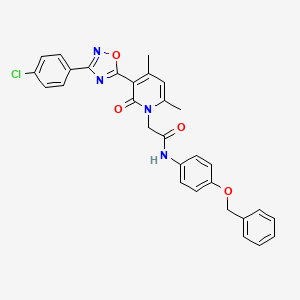
N-(4-(benzyloxy)phenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
カタログ番号 B2961515
CAS番号:
1260708-39-1
分子量: 541
InChIキー: LARKSTXIZNFATE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a benzyloxyphenyl group, a chlorophenyl group, an oxadiazolyl group, and a dimethyloxopyridinyl group. These groups are connected by amide and acetamide linkages .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The presence of aromatic rings (phenyl groups) and heterocycles (oxadiazole and pyridine rings) would contribute to the compound’s stability and may influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the amide and acetamide groups could make it susceptible to hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .科学的研究の応用
Photocleavage and Catalytic Reduction
- Photocleavage of NO Bonds : N-(4-(benzyloxy)phenyl)-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is related to 1,2,4-oxadiazolines, which have been found to undergo photocleavage of the N-O bond under mild conditions. This photocleavage results in the formation of acetamidines (Srimannarayana, Srivastava, & Clapp, 1970).
X-ray Powder Diffraction in Potential Pesticides
- Powder Diffraction of N-derivatives : The compound falls under the class of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, characterized by X-ray powder diffraction. These compounds are potential pesticides, and their structural details are critical for their effective application (Olszewska, Tarasiuk, & Pikus, 2011).
Photovoltaic Efficiency and Ligand-Protein Interactions
- Photovoltaic Efficiency and Ligand-Protein Interactions : Compounds similar to this compound have been studied for their photovoltaic efficiency and potential use as photosensitizers in dye-sensitized solar cells. Additionally, molecular docking studies have been performed to understand the binding interactions with specific proteins (Mary et al., 2020).
NMR Study of Novel Derivatives
- NMR Characterization : The compound belongs to a class of compounds that have been characterized using NMR techniques. This includes studying the structure and identifying various isomers and their properties, which is vital for understanding their chemical behavior and potential applications (Li Ying-jun, 2012).
Synthesis and Antitumor Activity
- Antitumor Activity : Similar compounds, specifically N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, have been synthesized and screened for their potential antitumor activity. These studies are crucial for the development of new anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).
Crystallography and Molecular Interactions
- Molecular Structure and Interactions : Studies on compounds structurally related to this compound have revealed their molecular structures and intermolecular interactions. This information is vital for understanding their potential as pharmaceuticals or other chemical applications (Boechat et al., 2011).
将来の方向性
特性
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(4-phenylmethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25ClN4O4/c1-19-16-20(2)35(30(37)27(19)29-33-28(34-39-29)22-8-10-23(31)11-9-22)17-26(36)32-24-12-14-25(15-13-24)38-18-21-6-4-3-5-7-21/h3-16H,17-18H2,1-2H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARKSTXIZNFATE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride](/img/structure/B2961434.png)
![ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2961436.png)
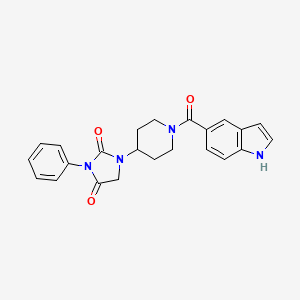

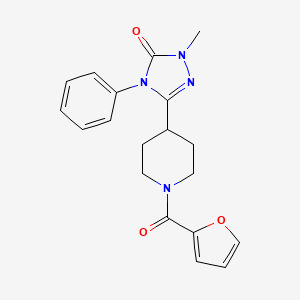
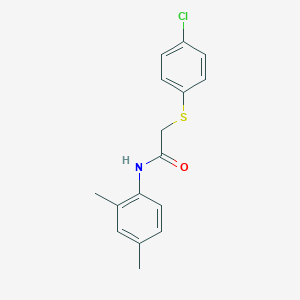

![N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2961445.png)
![5-methyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2961446.png)
![2-[(Piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine hydrochloride](/img/structure/B2961448.png)
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(3-(oxazol-5-yl)phenyl)acetamide](/img/structure/B2961449.png)
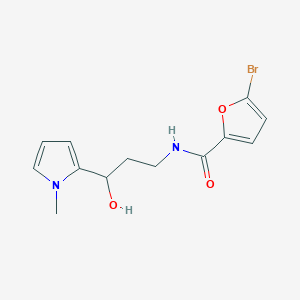
![4-[2-(Dimethylamino)ethoxy]-2-methylaniline](/img/structure/B2961451.png)
